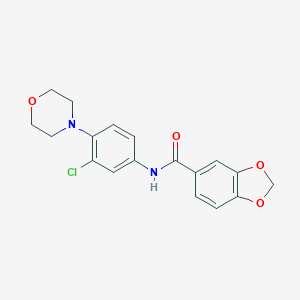![molecular formula C19H22N2O3S B251392 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B251392.png)
2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, also known as CPTH-11, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide works by inhibiting the activity of the histone acetyltransferase enzyme, which is involved in the regulation of gene expression. By inhibiting this enzyme, 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can reduce the expression of genes that are involved in cancer growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide are still being studied. However, research has shown that 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can inhibit the growth of cancer cells, reduce inflammation, and have potential as a treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in lab experiments is its ability to inhibit the histone acetyltransferase enzyme, which is involved in the regulation of gene expression. This makes 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide a useful tool for studying the role of gene expression in various diseases. However, one limitation of using 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in lab experiments is its low yield, which can make it difficult to obtain large quantities of the compound.
Direcciones Futuras
There are many future directions for the study of 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the study of the biochemical and physiological effects of 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the potential use of 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide as a therapeutic agent in these diseases should be further explored. Finally, the development of more potent and selective inhibitors of the histone acetyltransferase enzyme could lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide to form 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. The yield of this reaction is typically around 50%.
Aplicaciones Científicas De Investigación
2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting the histone acetyltransferase enzyme, which is involved in the regulation of gene expression. Inflammation research has shown that 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has been shown to have potential as a treatment for Alzheimer's disease by inhibiting the activity of the enzyme that produces beta-amyloid peptides.
Propiedades
Fórmula molecular |
C19H22N2O3S |
|---|---|
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-11-7-6-9-13(16(11)24-2)18(23)21-19-15(17(20)22)12-8-4-3-5-10-14(12)25-19/h6-7,9H,3-5,8,10H2,1-2H3,(H2,20,22)(H,21,23) |
Clave InChI |
JJJFQVGJQSITNL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251309.png)

![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251312.png)
![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)
![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]-3-methoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251318.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)



![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251332.png)